
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 3rd position of the dihydroindole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 7-chloro-3-ethyl-3-methylphenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or acetic acid, with a catalyst like hydrochloric acid or acetic acid under reflux conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the indole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the double bond in the dihydroindole ring, converting it to a fully saturated indoline derivative.
Substitution: Electrophilic substitution reactions can take place at the aromatic ring, especially at positions 5 and 6, due to the electron-donating effect of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 7-Chloro-3-ethyl-3-methylindoline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The chlorine atom and alkyl groups may enhance its binding affinity and specificity towards certain targets. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.
相似化合物的比较
7-Chloroindole: Lacks the ethyl and methyl groups, making it less bulky and potentially less selective in its interactions.
3-Ethylindole: Lacks the chlorine atom, which may reduce its binding affinity to certain targets.
3-Methylindole: Similar to 3-ethylindole but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is unique due to the combination of the chlorine atom and the ethyl and methyl groups, which confer specific steric and electronic properties. These modifications can enhance its biological activity and selectivity compared to other indole derivatives.
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
7-chloro-3-ethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3 |
InChI 键 |
BAVMDDFJPCZWAH-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNC2=C1C=CC=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


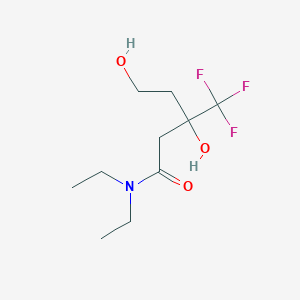
![(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13220290.png)
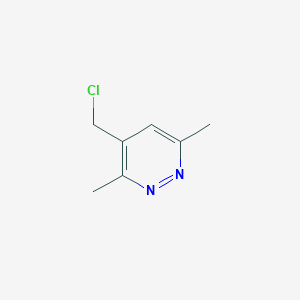
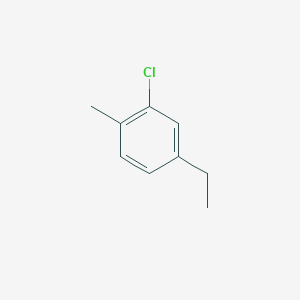

![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)
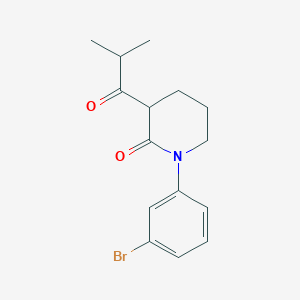
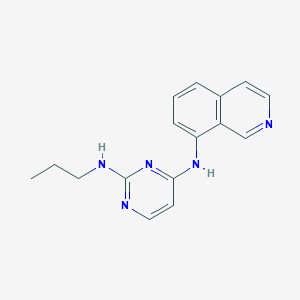

![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13220332.png)
![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)

![[1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
![5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13220378.png)
